molecular formula C15H12FN3O3S B2979042 (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 1396846-88-0

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2979042
CAS No.: 1396846-88-0
M. Wt: 333.34
InChI Key: NTFDXQIIQSDVDU-UHFFFAOYSA-N
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Description

The compound (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone features a 4-fluorobenzo[d]thiazole moiety linked via an oxygen atom to a 3-membered azetidine ring, which is further connected to a 3-methylisoxazole-5-yl group through a methanone bridge. Key structural attributes include:

  • Azetidine ring: A strained 4-membered nitrogen-containing ring that may influence conformational flexibility and binding interactions compared to larger heterocycles.

Properties

IUPAC Name

[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-8-5-11(22-18-8)14(20)19-6-9(7-19)21-15-17-13-10(16)3-2-4-12(13)23-15/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFDXQIIQSDVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines an azetidine ring , a benzo[d]thiazole moiety , and an isoxazole group , suggesting potential applications in various therapeutic areas, including anti-inflammatory and anticancer activities.

Structural Characteristics

The structural components of the compound are significant in determining its biological activity. The presence of fluorine in the benzo[d]thiazole moiety enhances metabolic stability and alters electronic properties, which can influence the compound's interaction with biological targets. The azetidine ring contributes to the binding affinity and specificity towards various enzymes and receptors, while the isoxazole group may provide additional pharmacological benefits.

Anticancer Properties

Research indicates that compounds containing benzo[d]thiazole and isoxazole groups exhibit promising anticancer activities. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cells, such as A431, A549, and H1299 cell lines. These compounds often induce apoptosis and cell cycle arrest, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also notable. Studies have shown that benzothiazole derivatives can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well. Compounds with similar structural features have been identified as effective against various bacterial strains through mechanisms that may involve quorum sensing inhibition. This is particularly relevant in developing alternatives to traditional antibiotics .

Case Studies

  • Anticancer Activity Assessment : In a study evaluating novel benzothiazole compounds, one derivative exhibited significant inhibitory effects on cancer cell proliferation and was found to inhibit key signaling pathways (AKT and ERK) involved in cancer progression .
  • Anti-inflammatory Evaluation : Another study highlighted the dual action of certain benzothiazole derivatives in reducing inflammatory cytokine levels while promoting apoptosis in cancerous cells, indicating a multifaceted therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:

  • Refluxing reactants in solvents such as ethanol.
  • Microwave-assisted techniques to enhance yield and reduce reaction time.

These methods are crucial for optimizing the production of the compound while maintaining its biological activity.

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties

(a) (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one Derivatives
  • Structure: Features a thiazolidinone (5-membered sulfur-containing ring) with a fluorobenzylidene substituent .
  • Key Differences: The target compound replaces the thiazolidinone with an azetidine ring, reducing ring size and altering strain. The methanone linker in the target compound contrasts with the thiourea or thioxo groups in derivatives.
  • Bioactivity: Thiazolidinones in exhibit anticancer and antimicrobial activities, suggesting that the benzo[d]thiazole-fluorine combination is pharmacologically relevant .
(b) 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones
  • Structure : Incorporates a benzo[d]thiazole linked to a phenyl group and oxadiazinane ring .
  • The isoxazole-methanone group in the target compound contrasts with oxadiazinane-thione moieties, affecting electronic properties .

Fluorinated Aromatic Systems in Heterocycles

(a) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(triazol-4-yl)-pyrazol-1-yl)thiazole ()
  • Structure : Contains dual fluorophenyl groups and a triazole-pyrazole-thiazole scaffold .
  • Key Differences :
    • The target compound lacks pyrazole/triazole systems but includes an isoxazole, which may alter metabolic stability.
    • Both compounds leverage fluorine’s electron-withdrawing effects to modulate aromatic ring reactivity .
(b) (5Z)-3-(4-Fluorobenzyl)-2-thioxo-thiazolidin-4-one ()
  • Structure: Combines a fluorobenzyl group with a thiazolidinone ring .
  • Key Differences: The 5-membered thiazolidinone in versus the 4-membered azetidine in the target compound highlights differences in ring strain and hydrogen-bonding capacity.

Q & A

Basic: How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Equimolar Reactant Ratios : Ensure stoichiometric equivalence of intermediates (e.g., 4-fluorobenzo[d]thiazol-2-ol and azetidine derivatives) to minimize side reactions .
  • Catalytic Conditions : Use heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent to enhance reaction efficiency at 70–80°C .
  • Reaction Monitoring : Track progress via TLC (e.g., hexane/ethyl acetate system) to terminate reactions at completion .
  • Purification : Recrystallize crude products from ethanol or water/acetone mixtures to improve purity .
  • Yield Data : Typical yields for analogous benzothiazol derivatives range from 70–85% under optimized conditions .

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding in 4-fluorobenzo[d]thiazol at δ 7.2–8.1 ppm) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the methanone moiety) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for MW 369.40 analogs) .
  • Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .

Advanced: What mechanistic pathways explain the cyclization of intermediates during synthesis?

Methodological Answer:
Cyclization mechanisms depend on reaction conditions:

  • Acid-Catalyzed Cyclization : HCl promotes thiourea cyclization to oxadiazinane-4-thiones via nucleophilic attack and dehydration (e.g., 3-(4-fluorobenzo[d]thiazol) derivatives) .
  • Amine-Mediated Cyclization : Methylamine in ethanol facilitates triazinane-2-thione formation through Schiff base intermediates .
  • Kinetic Control : Reaction times (4–6 hours) and temperatures (90–95°C) influence product distribution (Table 1, ).

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-methylisoxazole analogs ).
  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments, resolving overlaps in aromatic regions .
  • Computational Modeling : Predict chemical shifts via DFT calculations (e.g., B3LYP/6-31G* basis set) to confirm assignments .
  • Case Study : In thiourea derivatives, conflicting δ 2.5–3.5 ppm signals were resolved by attributing them to azetidine CH₂ groups vs. solvent artifacts .

Advanced: What role does the fluorine substituent play in modulating reactivity and stability?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity enhances electrophilic aromatic substitution (e.g., directing reactions to the benzo[d]thiazol 4-position) .
  • Metabolic Stability : Fluorine reduces oxidative degradation in vitro, as seen in triazole-thione analogs .
  • Spectroscopic Impact : Fluorine causes distinct ¹⁹F NMR shifts (e.g., –110 to –120 ppm for C-F bonds) and split peaks in ¹H NMR .

Advanced: How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 3-methylisoxazole with triazole) and compare bioactivity .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., benzothiazol derivatives in kinase assays) .
  • Data Tables : Tabulate IC₅₀ values against biological targets (e.g., antimicrobial activity of thiazolidinones ).

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